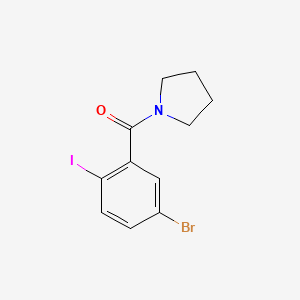

1-(5-Bromo-2-iodobenzoyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) and Benzamide (B126) Moieties in Contemporary Synthetic Methodologies

The pyrrolidine ring, a saturated heterocycle, is a fundamental structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. nih.govresearchgate.net This three-dimensional feature is advantageous in drug design for exploring pharmacophore space. nih.govresearchgate.net Pyrrolidine and its derivatives are widely employed as chiral auxiliaries, catalysts, and synthons in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. mdpi.commdpi.com

Benzamide moieties, on the other hand, are prevalent in a vast range of organic compounds and are recognized for their chemical stability and ability to participate in hydrogen bonding. This functional group is a key component in many pharmaceuticals due to its role in binding to biological targets. In synthetic chemistry, benzamides serve as important precursors for the synthesis of more complex molecules and are often used to introduce aromatic systems into a target structure.

The combination of a pyrrolidine ring with a benzamide group in an N-acyl pyrrolidine structure results in a scaffold with a unique blend of conformational rigidity and functional group reactivity, making it a valuable building block in modern organic synthesis.

Overview of Halogenated Aromatic Systems in Modern Chemical Research

Halogenated aromatic systems are organic compounds containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring. mt.com These compounds have garnered significant attention in chemical research due to the profound influence of halogens on the electronic and steric properties of the aromatic ring. mt.com The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making them a common feature in many drugs and agrochemicals. nih.gov

In synthetic chemistry, halogenated aromatic compounds are highly versatile intermediates. mt.com The carbon-halogen bond can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, providing a powerful tool for the construction of complex molecular architectures. mt.com Furthermore, halogens can direct the regioselectivity of subsequent electrophilic aromatic substitution reactions. The ability of heavier halogens like bromine and iodine to participate in halogen bonding, a non-covalent interaction, is also increasingly being exploited in crystal engineering and medicinal chemistry. acs.org

Research Objectives and Scope for 1-(5-Bromo-2-iodobenzoyl)pyrrolidine within Academic Contexts

The specific compound, this compound, combines the key structural features discussed above: an N-acyl pyrrolidine scaffold and a di-halogenated aromatic system. Within an academic research context, this molecule presents several avenues for investigation:

Synthetic Methodology Development: The synthesis of this compound itself can be a subject of study, aiming to develop efficient and high-yielding synthetic routes.

Cross-Coupling Chemistry: The presence of two different halogen atoms (bromo and iodo) on the aromatic ring offers an excellent platform to explore the chemoselectivity of various cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds can be exploited to introduce different substituents in a stepwise manner.

Medicinal Chemistry Exploration: As a novel chemical entity, this compound can be screened for potential biological activities. The pyrrolidine and halogenated benzoyl moieties are found in many bioactive compounds, suggesting this molecule could serve as a lead structure for the development of new therapeutic agents. researchgate.netmdpi.com

Materials Science Applications: The potential for halogen bonding and other intermolecular interactions could make this compound and its derivatives interesting candidates for the development of new materials with specific solid-state properties.

The research scope for this compound is therefore broad, spanning from fundamental synthetic chemistry to applied areas like medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-iodophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrINO/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHXHQQGMSMRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 5 Bromo 2 Iodobenzoyl Pyrrolidine and Analogues

Precursor Synthesis Strategies

The formation of 1-(5-Bromo-2-iodobenzoyl)pyrrolidine is fundamentally dependent on the successful synthesis of its two primary building blocks: the substituted benzoic acid derivative and the pyrrolidine (B122466) ring.

Synthesis of Substituted 5-Bromo-2-iodobenzoic Acid Derivatives

The principal precursor, 5-Bromo-2-iodobenzoic acid, is a critical intermediate in the production of various pharmaceuticals and agrochemicals. nbinno.com Its synthesis typically commences from 2-Amino-5-bromobenzoic acid. nbinno.comchemicalbook.com The process involves a Sandmeyer-type reaction, beginning with the diazotization of the amino group.

The synthesis proceeds in distinct stages:

Diazotization : 2-Amino-5-bromobenzoic acid is dissolved in an aqueous solution with sodium hydroxide (B78521) and sodium nitrite. The mixture is cooled, typically to 0°C, and treated with a strong acid like hydrochloric acid to generate the diazonium salt. chemicalbook.com

Iodination : A solution of potassium iodide is then introduced to the diazonium salt system. chemicalbook.com The reaction mixture is heated to facilitate the substitution of the diazonium group with iodine. chemicalbook.com

Purification : Upon cooling, the product precipitates as a solid. chemicalbook.com Recrystallization, often from an ethanol-water mixture, is employed to obtain the pure, pale yellow solid 5-Bromo-2-iodobenzoic acid. chemicalbook.com A patent describes a similar process involving an organic solvent in the initial mixture and a quenching step with sodium bisulfite solution after the iodide reaction. google.com

| Starting Material | Reagents | Key Conditions | Product | Yield |

| 2-Amino-5-bromobenzoic acid | 1. NaNO₂, HCl 2. KI, H₂SO₄ | 1. 0°C to 40°C 2. 90°C | 5-Bromo-2-iodobenzoic acid | 87% chemicalbook.com |

This versatile building block can be used to prepare other active compounds, such as the trivalent iodine reagent 1-acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX), which is a powerful oxidizing agent. tcichemicals.com

Synthetic Routes to the Pyrrolidine Core

The pyrrolidine scaffold is a ubiquitous feature in natural products and pharmaceuticals, leading to the development of numerous synthetic strategies. mdpi.comtandfonline.com These methods can be broadly categorized based on the starting materials and the ring-forming strategy.

Common Synthetic Approaches to the Pyrrolidine Ring:

| Method | Description | Starting Materials | Key Features |

| From Proline Derivatives | Utilizes naturally occurring and readily available chiral precursors like proline and 4-hydroxyproline. mdpi.com | Proline, 4-hydroxyproline | Access to stereochemically defined pyrrolidines. mdpi.com |

| [3+2] Dipolar Cycloaddition | An atom-economic method involving the reaction of an azomethine ylide with a dipolarophile (e.g., an alkene) to construct the five-membered ring. acs.orgnih.gov This method allows for the control of multiple stereocenters. acs.org | Aldehydes, amines, alkenes | Powerful for creating polysubstituted pyrrolidines with high stereocontrol. acs.orgacs.org |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form complex pyrrolidine structures, often through the in-situ generation of azomethine ylides. tandfonline.com | Isatins, amino acids, dipolarophiles | High efficiency and molecular diversity from simple starting materials. tandfonline.com |

| Catalytic Cyclization | Transition metal-catalyzed reactions, such as the intramolecular amination of C-H bonds or reductive cyclization of amides, provide direct routes to the pyrrolidine ring. acs.orgorganic-chemistry.org | Amines with appropriately placed functional groups (e.g., alkenes, halides) | High selectivity and tolerance for various functional groups. organic-chemistry.org |

| Reduction of Pyrroles | Heterogeneous catalytic hydrogenation of highly substituted pyrroles can produce functionalized pyrrolidines with excellent diastereoselectivity. nih.gov | Substituted pyrroles | Creates up to four new stereocenters in a single reduction step. nih.gov |

Optimized Amide Bond Formation Techniques for N-Acyl Pyrrolidines

The crucial step in synthesizing the title compound is the formation of the amide bond between the 5-bromo-2-iodobenzoic acid and the pyrrolidine core. While amide bond formation is a cornerstone of organic synthesis, the N-acylation of less reactive heterocyclic amines like pyrrolidine can be challenging. tohoku.ac.jpresearchgate.net

Conventional methods often require activating the carboxylic acid. This is typically achieved using coupling reagents, which convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. numberanalytics.com

Key Strategies for Amide Bond Formation:

Coupling Reagents : A wide array of reagents has been developed to promote amide bond formation with high efficiency and minimal side reactions. Commonly used systems include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. numberanalytics.com Uronium-based reagents like TBTU are known for facilitating rapid reactions. numberanalytics.com

Optimized Catalytic Systems : For less reactive nitrogen heterocycles, standard coupling agents may not be efficient. tohoku.ac.jp Recent research has focused on developing novel catalytic systems. For instance, a one-pot reaction using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst with di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been shown to effectively promote the N-acylation of heterocycles like pyrrole (B145914) and indole (B1671886) with carboxylic acids under mild, scalable conditions. tohoku.ac.jp This system demonstrated high yields (over 85% for more than 100 compounds) and broad substrate tolerance. tohoku.ac.jp

The selection of the appropriate solvent, temperature, and reactant concentrations is critical to optimize the reaction rate and yield while minimizing side products. numberanalytics.com

Regioselective and Stereoselective Synthetic Approaches

When synthesizing analogues of this compound with substituted pyrrolidine rings, controlling the regioselectivity (where substituents are placed) and stereoselectivity (the spatial orientation of those substituents) is paramount. khanacademy.orgyoutube.com

Regioselectivity : In reactions like the [3+2] cycloaddition, the choice of reactants and catalysts dictates the regiochemical outcome. For example, in the reaction between N-tert-butanesulfinylazadienes and azomethine ylides, high regioselectivity is often observed, leading to a specific constitutional isomer as the major product. acs.org

Stereoselectivity : Achieving a desired stereoisomer is a central goal in modern synthesis.

Diastereoselectivity : The heterogeneous catalytic hydrogenation of substituted pyrroles is a powerful method for producing functionalized pyrrolidines with excellent diastereoselectivity. nih.gov The initial reduction of a bond outside the ring can create a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. nih.gov Similarly, 1,3-dipolar cycloadditions can be highly diastereoselective. The use of a chiral N-tert-butanesulfinyl group on an imine, for instance, can effectively control the facial selectivity of the cycloaddition, leading to pyrrolidines with up to four defined stereocenters. acs.org

Enantioselectivity : The synthesis of specific enantiomers often relies on asymmetric catalysis, using chiral catalysts to favor the formation of one enantiomer over the other. mdpi.com

Catalytic Methods in the Synthesis of Halogenated N-Acyl Pyrrolidines

Catalysis, particularly using transition metals, offers efficient and selective pathways for constructing the core structures of halogenated N-acyl pyrrolidines. researchgate.net These methods are integral to both the formation of the pyrrolidine ring and the synthesis of its precursors.

Transition Metal-Catalyzed Coupling Reactions

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of C-N and C-C bonds with high precision. acs.orgmdpi.com

Palladium Catalysis : Palladium catalysts are widely used for forming the pyrrolidine ring.

Intramolecular C-N Coupling : Palladium-catalyzed intramolecular amination of unactivated C-H bonds allows for the direct synthesis of pyrrolidines from protected amine substrates. organic-chemistry.org

Aminoarylation : The intramolecular aminoarylation of alkenes, where an amine and an aryl halide are coupled in a single step, provides a direct route to pyrrolidines. acs.org The proposed mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by insertion of the alkene into the resulting Pd-N bond and subsequent reductive elimination. acs.org

Rhodium Catalysis : Rhodium catalysts are also effective. For instance, dirhodium(II) catalysts can achieve regio- and diastereoselective synthesis of N-unprotected pyrrolidines through intramolecular nitrene insertion into sp³ C-H bonds under mild conditions. organic-chemistry.org Rhodium(III) catalysts have been used for C-H azidation of arenes, a reaction that could be applied to precursors. mdpi.com

Iridium Catalysis : Iridium complexes, such as Vaska's complex, can catalyze the reductive generation of azomethine ylides from amides. These ylides can then undergo [3+2] cycloaddition reactions to form highly substituted pyrrolidines. acs.org

Copper Catalysis : Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is another effective method for synthesizing pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org

These catalytic methods provide powerful tools for assembling the complex architecture of this compound and its analogues, offering advantages in efficiency, selectivity, and functional group tolerance.

Organocatalysis in N-Acyl Pyrrolidine Synthesis

The synthesis of N-acyl pyrrolidines, such as this compound, represents a significant area of research, leveraging the principles of organocatalysis to achieve efficient and selective amide bond formation. Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in modern organic synthesis. dntb.gov.ua The pyrrolidine motif itself is a privileged structure in many organocatalysts, often facilitating reactions through the formation of enamine or iminium ion intermediates. nih.govbeilstein-journals.orgyoutube.com

In the context of synthesizing N-acyl pyrrolidines, organocatalysis can be applied to the direct amidation of carboxylic acids with pyrrolidine. This approach circumvents the need for stoichiometric activating agents, which are common in traditional amide synthesis and often generate significant chemical waste. Boron-based catalysts, for example, have shown promise in facilitating the direct condensation of carboxylic acids and amines.

Research into prolinamide-based organocatalysts, which contain the pyrrolidine scaffold, has provided insights into the mechanisms that can be harnessed for acylation. nih.gov For instance, prolinamide derivatives have been successfully used to catalyze aldol (B89426) and Michael addition reactions, demonstrating their ability to activate substrates. nih.govnih.gov While often used to catalyze other transformations, the principles guiding their own synthesis and reactivity are instructive. The key step, the acylation of the pyrrolidine nitrogen, can be promoted by organocatalysts that enhance the electrophilicity of the carboxylic acid partner.

Recent advancements have focused on developing bifunctional organocatalysts. These catalysts possess both a basic site (like the pyrrolidine nitrogen) to interact with the carboxylic acid and an acidic site (such as a thiourea (B124793) or sulfonamide group) to activate the amine component through hydrogen bonding. nih.gov This dual activation strategy lowers the energy barrier for the reaction, enabling the formation of the amide bond under milder conditions. The development of such catalysts is a key area of focus for creating more efficient routes to compounds like this compound.

Green Chemistry Considerations and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of synthetic routes for pharmaceuticals and fine chemicals, including this compound and its analogues. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. Direct catalytic amidation, which forms the amide bond from a carboxylic acid and an amine without wasteful stoichiometric activators, is a cornerstone of this approach. researchgate.net

One of the most promising sustainable strategies involves biocatalysis. Enzymes, particularly lipases, have been effectively employed for amide synthesis. For example, Candida antarctica lipase (B570770) B (CALB) has been used as a biocatalyst for the direct amidation of free carboxylic acids with various amines, including cyclic secondary amines like pyrrolidine. nih.gov These enzymatic methods offer high selectivity and operate under mild conditions, often in green solvents like cyclopentyl methyl ether, and produce the desired amide with excellent yields and purity, minimizing the need for extensive purification. nih.gov

Another significant advancement is the use of reusable catalysts, such as Brønsted acidic ionic liquids (BAILs). acs.orgbohrium.com These compounds can function as both the catalyst and the solvent, facilitating the direct amidation of carboxylic acids and amines. bohrium.com A key advantage of BAILs is their reusability; they can be recovered and reused for multiple reaction cycles without a significant loss of catalytic activity. acs.org Notably, these systems can be effective even without the need to remove water generated during the reaction, which simplifies the process and reduces waste. acs.org The use of BAILs has been shown to result in a significantly improved process mass intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the final product. bohrium.comacs.org

The table below summarizes findings from studies on sustainable amide synthesis, showcasing the effectiveness of different green catalytic systems applicable to the synthesis of N-acyl pyrrolidines.

Table 1: Research Findings in Sustainable Amide Synthesis

| Catalytic System | Substrates | Solvent | Key Findings | Yield (%) | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Free carboxylic acids and various primary/secondary amines | Cyclopentyl methyl ether | Sustainable and efficient enzymatic strategy; high conversions and yields without intensive purification. | High | nih.gov |

| Brønsted Acidic Ionic Liquid (BAIL) | p-Toluidine and p-methylphenylacetic acid | Catalyst acts as solvent | Catalyst is reusable for at least six cycles; reaction is not inhibited by water. | 70-99 | bohrium.comacs.org |

| Tetramethyl orthosilicate (B98303) (TMOS) | Aliphatic and aromatic carboxylic acids and amines | Not specified | Effective for direct amidation; pure products obtained after workup without further purification. | Good to Quantitative | researchgate.net |

| Zirconocene trifluoromethanesulfonate (B1224126) complex | Carboxylic acids and amines | Not specified | Efficiently catalyzes dehydrative direct amidation without water scavenging techniques. | High | researchgate.net |

Comprehensive Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the structure of organic molecules in solution. For a comprehensive analysis of 1-(5-Bromo-2-iodobenzoyl)pyrrolidine, a combination of one-dimensional and two-dimensional NMR experiments would be required.

High-Resolution 1H NMR and 13C NMR Investigations

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the fundamental framework for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the disubstituted benzene (B151609) ring and the aliphatic protons of the pyrrolidine (B122466) ring. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine, iodine, and carbonyl groups. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) of these signals would reveal the substitution pattern on the aromatic ring. The protons of the pyrrolidine ring would likely appear as multiplets in the upfield region of the spectrum, with their chemical shifts and couplings providing information about the conformation of the five-membered ring.

¹³C NMR: The carbon-13 NMR spectrum would show separate resonances for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would confirm the positions of the bromine and iodine substituents. The carbonyl carbon would appear at a characteristic downfield shift. The aliphatic carbons of the pyrrolidine ring would be observed in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is predictive and would require experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 120 - 145 |

| Pyrrolidine CH₂ (α to N) | 3.4 - 3.8 | 45 - 55 |

| Pyrrolidine CH₂ (β to N) | 1.8 - 2.2 | 23 - 30 |

| Carbonyl C=O | - | 165 - 175 |

| C-Br | - | 115 - 125 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity and spatial arrangement of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic ring and the pyrrolidine moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons (like the carbonyl carbon and the substituted aromatic carbons) and for confirming the link between the benzoyl group and the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly bonded. This would provide valuable information about the three-dimensional structure and preferred conformation of the molecule, particularly the relative orientation of the aromatic ring and the pyrrolidine ring.

Detailed Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons, C-N stretching from the pyrrolidine ring, and vibrations associated with the carbon-bromine and carbon-iodine bonds in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra. The C-Br and C-I stretching vibrations, which can sometimes be weak in the IR spectrum, may be more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: The following data is predictive and would require experimental verification.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1630 - 1680 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C-N | Stretch | 1100 - 1350 |

| C-Br | Stretch | 500 - 600 |

High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁BrINO), HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern observed for the molecular ion peak would be characteristic of the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio).

Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve cleavage of the amide bond, leading to the formation of the 5-bromo-2-iodobenzoyl cation and the pyrrolidinyl radical, or vice versa.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in this compound. Unfortunately, no public crystallographic data for this specific compound appears to be available.

Crystal Packing and Intermolecular Interactions

Should a crystal structure be determined, the analysis of the crystal packing would reveal how the molecules are arranged in the solid state. Intermolecular interactions, such as dipole-dipole interactions, van der Waals forces, and potentially weak hydrogen bonds involving the carbonyl oxygen and aromatic or aliphatic C-H groups, would be identified. The presence of the large and polarizable halogen atoms (bromine and iodine) could also lead to significant halogen bonding interactions, which can play a crucial role in directing the crystal packing. These interactions are fundamental to understanding the physical properties of the solid material. The study of intermolecular interactions is a key aspect of crystal engineering, which seeks to design solids with desired properties.

Conformational Analysis in the Solid State

A definitive conformational analysis of this compound in the solid state through single-crystal X-ray diffraction has not been reported in the surveyed scientific literature. Consequently, precise data on bond lengths, bond angles, and torsional angles for this specific molecule are not available.

However, the solid-state conformation of related N-acylpyrrolidine and halogenated benzamide (B126) structures can provide valuable insights into the likely structural characteristics. The conformation of the pyrrolidine ring in N-acyl derivatives is a well-studied area, often revealing a preference for specific puckering modes, such as envelope or twist conformations, to minimize steric strain. For instance, studies on N-acyl-pyrrolidines have shown that the N-acyl functionality tends to influence the orientation of substituents on the pyrrolidine ring. beilstein-journals.orgresearchgate.net The puckering of the five-membered pyrrolidine ring can be quantitatively described by pseudorotation, which is influenced by the nature of the substituents. beilstein-journals.orgbeilstein-journals.org

The orientation of the benzoyl group relative to the pyrrolidine ring is another critical conformational feature. In related halogenated benzamides, the crystal packing is often dominated by intermolecular interactions such as hydrogen bonding and halogen bonding. nih.govdcu.ieresearchgate.net For example, in the solid-state structures of 3-iodopropiolamides, short intermolecular iodine-oxygen contacts are observed, leading to the formation of one-dimensional polymeric chains. rsc.org Similarly, in 2-iodobenzamide, N—H⋯O hydrogen bonds and C—I⋯π(ring) halogen bonds play a significant role in the crystal packing. researchgate.net These interactions would likely influence the dihedral angle between the plane of the aromatic ring and the amide bond in this compound.

Without experimental data, a hypothetical solid-state conformation would involve a relatively planar amide bond due to resonance. The bulky iodine and bromine atoms on the benzoyl ring would create significant steric hindrance, likely forcing a twisted arrangement between the aromatic ring and the carbonyl group. The pyrrolidine ring itself would adopt a puckered conformation to alleviate internal strain.

Interactive Data Table: Hypothetical Crystallographic Parameters

As no experimental data is available, this table is a placeholder to illustrate the type of data that would be presented if a crystal structure were determined. The values are not real.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Chiroptical Spectroscopy (CD/ORD) for Enantiomerically Pure Analogues

There is no specific information available in the scientific literature regarding the chiroptical properties (Circular Dichroism - CD, and Optical Rotatory Dispersion - ORD) of enantiomerically pure analogues of this compound. The synthesis and resolution of chiral analogues of this compound have not been reported, and consequently, no experimental or calculated CD or ORD spectra are available.

In principle, chiroptical spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. slideshare.net CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the variation of optical rotation with the wavelength of light. mgcub.ac.invlabs.ac.in These techniques are particularly sensitive to the three-dimensional arrangement of atoms and chromophores within a molecule.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the CD and ORD spectra of chiral molecules. researchgate.net By comparing the calculated spectra for different enantiomers with the experimental data, the absolute configuration can be reliably assigned. researchgate.net However, without any enantiomerically pure samples of analogues of this compound, such a comparative analysis is not possible at this time.

Interactive Data Table: Hypothetical Chiroptical Data

This table is a placeholder to illustrate the type of data that would be presented if chiroptical studies were conducted on an enantiomerically pure analogue. The values are not real.

| Technique | Wavelength (nm) | Signal |

| CD | λ_max | Δε (M⁻¹cm⁻¹) |

| ORD | 589 (D-line) | [α] (deg) |

| ORD | λ_peak | [Φ] (deg cm² dmol⁻¹) |

| ORD | λ_trough | [Φ] (deg cm² dmol⁻¹) |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which numerous properties can be derived.

Conformational Landscape and Energy Minima

The flexibility of the pyrrolidine (B122466) ring and its connection to the benzoyl group via an amide bond allows 1-(5-Bromo-2-iodobenzoyl)pyrrolidine to exist in various spatial arrangements, or conformations. A comprehensive conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles—specifically around the C-C and C-N bonds of the benzoylpyrrolidine linkage.

Hypothetical Conformational Energy Data

A typical data table from such a study would resemble the following, showing the relative energies of different stable conformers.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 0.00 |

| 2 | 60 | 1.5 |

| 3 | 120 | 2.8 |

| 4 | 180 | 0.5 |

| Refers to a key dihedral angle, for instance, the O=C-N-C angle. |

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations provide detailed information on the energies of these orbitals and their spatial distribution over the molecule, highlighting the likely sites of electrophilic and nucleophilic attack.

Hypothetical HOMO-LUMO Data

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Reaction Mechanism Elucidation via Advanced Computational Modeling

Computational modeling can map out the entire pathway of a chemical reaction, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis and Activation Barriers

For any proposed reaction involving this compound, computational methods can locate the transition state—the highest energy point along the reaction coordinate. The structure of the transition state reveals the geometry of the molecule as bonds are being broken and formed.

The energy difference between the reactants and the transition state is the activation barrier (or activation energy). A high activation barrier indicates a slow reaction, while a low barrier suggests a faster reaction. This analysis is vital for understanding reaction kinetics and predicting whether a particular transformation is feasible under given conditions.

Reaction Pathway Determination for Halogen-Based Transformations

Given the presence of both bromine and iodine atoms, this compound is a candidate for various halogen-based transformations, such as cross-coupling reactions (e.g., Suzuki, Heck) or halogen-metal exchange. The significant difference in the C-I and C-Br bond strengths would likely dictate the regioselectivity of these reactions.

Computational modeling can determine the preferred reaction pathway by comparing the activation barriers for reactions at the iodine versus the bromine position. By calculating the energies of all intermediates and transition states, a complete energy profile for each potential pathway can be constructed, revealing the most favorable mechanism.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including surrounding solvent molecules.

This approach allows for the exploration of the molecule's conformational flexibility in a more dynamic and realistic environment. MD can reveal how the molecule changes its shape over nanoseconds or microseconds, providing insight into its dynamic equilibrium. Furthermore, these simulations explicitly model the interactions between the solute (this compound) and the solvent, which can significantly influence conformational preferences and reactivity. This information is critical for understanding how the molecule behaves in a solution, which is the environment for many chemical reactions.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Approaches

However, it is possible to calculate a variety of molecular descriptors for this compound using computational chemistry software. These descriptors can provide theoretical insights into the molecule's potential physicochemical properties and behavior. These properties are foundational for any future QSPR studies.

Below is a table of theoretically calculated cheminformatic properties for this compound.

| Molecular Descriptor | Predicted Value | Significance in QSPR |

| Molecular Weight | 394.04 g/mol | Influences transport properties and bioavailability. |

| Molecular Formula | C₁₁H₁₁BrINO | Defines the elemental composition. |

| XLogP3 | 3.2 | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 20.3 Ų | Relates to hydrogen bonding potential and cell permeability. |

| Number of Hydrogen Bond Donors | 0 | Indicates the capacity to donate protons in hydrogen bonds. |

| Number of Hydrogen Bond Acceptors | 1 | Indicates the capacity to accept protons in hydrogen bonds. |

| Number of Rotatable Bonds | 1 | Reflects the conformational flexibility of the molecule. |

| Heavy Atom Count | 15 | The total number of non-hydrogen atoms. |

| Complexity | 245 | An indicator of the intricacy of the molecular structure. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

The prediction of spectroscopic properties for this compound through computational methods provides valuable theoretical data that can aid in its identification and structural elucidation. These predictions are typically performed using methods like Density Functional Theory (DFT). It is important to note that predicted spectra may show slight deviations from experimental spectra due to factors such as solvent effects, concentration, and temperature, which are challenging to model perfectly. blogspot.com

Predicted ¹H NMR Chemical Shifts

The following table outlines the predicted ¹H NMR chemical shifts for this compound. The chemical shifts are influenced by the electronic environment of each proton, with the electron-withdrawing bromo and iodo substituents on the benzene (B151609) ring causing notable downfield shifts for the aromatic protons.

| Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (ortho to Iodo) | 7.85 - 7.95 | d |

| Aromatic CH (ortho to Bromo) | 7.60 - 7.70 | dd |

| Aromatic CH (meta to Iodo/Bromo) | 7.15 - 7.25 | d |

| Pyrrolidine CH₂ (adjacent to N) | 3.50 - 3.70 | t |

| Pyrrolidine CH₂ (adjacent to N) | 3.30 - 3.50 | t |

| Pyrrolidine CH₂ (beta to N) | 1.90 - 2.10 | m |

| Pyrrolidine CH₂ (beta to N) | 1.80 - 2.00 | m |

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts provide insight into the carbon framework of the molecule. The carbonyl carbon is significantly deshielded, appearing at a high chemical shift value. The carbons directly bonded to the halogen atoms also exhibit characteristic shifts.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl C=O | 168 - 172 |

| Aromatic C-I | 95 - 100 |

| Aromatic C-Br | 118 - 122 |

| Aromatic C-H | 128 - 140 |

| Aromatic Quaternary C | 140 - 145 |

| Pyrrolidine C (adjacent to N) | 45 - 55 |

| Pyrrolidine C (beta to N) | 24 - 28 |

Predicted IR Vibrational Frequencies

The predicted infrared (IR) spectrum is characterized by several key vibrational frequencies that correspond to specific functional groups within this compound.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description of Vibrational Mode |

| C=O (Amide) | 1630 - 1660 | Strong, stretching vibration of the carbonyl group. |

| C-N (Amide) | 1250 - 1300 | Stretching vibration of the carbon-nitrogen bond. |

| Aromatic C-H | 3050 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aromatic C=C | 1450 - 1600 | In-plane stretching vibrations of the benzene ring. |

| Aliphatic C-H | 2850 - 2960 | Stretching vibrations of the C-H bonds in the pyrrolidine ring. |

| C-I | 500 - 600 | Stretching vibration of the carbon-iodine bond. |

| C-Br | 600 - 680 | Stretching vibration of the carbon-bromine bond. |

Reactivity and Reaction Mechanisms of 1 5 Bromo 2 Iodobenzoyl Pyrrolidine

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In dihalogenated substrates like 1-(5-bromo-2-iodobenzoyl)pyrrolidine, the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds can be exploited to achieve selective functionalization.

The selective reactivity of the two halogen substituents is primarily governed by the difference in their bond dissociation energies and their rates of oxidative addition to a palladium(0) catalyst. The C-I bond is weaker and therefore more reactive than the C-Br bond. libretexts.org This allows for the selective coupling at the iodine-bearing position while leaving the bromine atom intact. The generally accepted order of reactivity for aryl halides in oxidative addition is I > OTf > Br >> Cl. libretexts.orglibretexts.org

This principle is well-demonstrated in Sonogashira couplings, where a terminal alkyne is coupled with an aryl halide. For instance, in studies with 1-bromo-4-iodobenzene, a structurally analogous compound, selective coupling at the iodide position can be achieved by conducting the reaction at room temperature. wikipedia.orgwikipedia.org This allows for the synthesis of molecules where the bromine can be used in a subsequent, different coupling reaction under more forcing conditions. This orthogonal reactivity is a key strategy in the synthesis of complex molecules. wikipedia.org

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of the catalytic system, which includes the palladium precursor, ligands, base, and solvent.

Palladium Precursors: Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). organic-chemistry.org

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and influencing the rate and selectivity of the reaction. Electron-rich and bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various biarylphosphines (e.g., SPhos, XPhos), are often employed to enhance the catalytic activity, particularly for less reactive aryl bromides and chlorides. libretexts.orgorganic-chemistry.org For Suzuki couplings, phosphine ligands are commonly used to facilitate the catalytic cycle. libretexts.org

Base and Solvent: The base is required to activate the organoboron species in Suzuki couplings or to neutralize the hydrogen halide formed as a byproduct in reactions like the Sonogashira or Heck couplings. libretexts.orgorganic-chemistry.org The solvent must be capable of dissolving the reactants and catalyst and is often chosen based on the reaction temperature and the specific coupling partners. Common choices include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and toluene.

The following table illustrates typical conditions that could be applied for the selective cross-coupling of a compound like this compound based on literature for similar substrates.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Selectivity | Reference(s) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Selective for C-I | libretexts.orgrsc.org |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | Selective for C-I at RT | libretexts.orgwikipedia.org |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Selective for C-I | libretexts.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways and Their Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides activated by electron-withdrawing groups. byjus.comlibretexts.org In this compound, the carbonyl group of the amide acts as a moderate electron-withdrawing group, activating the aromatic ring for nucleophilic attack.

The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The presence of an electron-withdrawing group is crucial as it stabilizes this negatively charged intermediate. masterorganicchemistry.com For SNAr to occur, this activating group must be positioned ortho or para to the leaving group (the halogen). libretexts.org

In this compound, the activating benzoyl group is ortho to the iodine atom and meta to the bromine atom. This positioning strongly favors nucleophilic attack at the C-2 position (the carbon bearing the iodine), as the negative charge of the resulting Meisenheimer complex can be delocalized onto the carbonyl oxygen. A meta-substituent does not offer this resonance stabilization. libretexts.org

Interestingly, the leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend seen for Sₙ1 and Sₙ2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. youtube.com A more electronegative halogen like fluorine creates a more polarized C-X bond, making the carbon atom more electrophilic and susceptible to attack. youtube.com Despite iodine being a better leaving group in terms of bond strength, the electronic activation at the C-2 position makes it the most probable site for SNAr reactions on this specific molecule.

Radical Reactions and Mechanistic Pathways

Radical reactions offer alternative pathways for the functionalization of aryl halides, often proceeding under conditions distinct from ionic or organometallic reactions.

Halogen atom transfer (XAT) is a process where a radical species abstracts a halogen atom from an organic halide to generate a new carbon-centered radical. nih.gov The feasibility of this transfer is highly dependent on the strength of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Br bond, making the iodine atom in this compound the primary site for radical generation via XAT. unirioja.es This process can be initiated by various means, including photoredox catalysis, which uses light to generate radical species that can act as XAT agents. nih.govunirioja.es Once the aryl radical is formed at the C-2 position, it can be trapped by a suitable reagent to form a new bond.

Once an aryl radical is generated, it can undergo intramolecular cyclization if a suitable acceptor moiety is present within the molecule. bohrium.comdiva-portal.org For the parent compound this compound, direct intramolecular cyclization of the aryl radical onto the pyrrolidine (B122466) ring is unlikely without further modification.

However, if a reactive group (e.g., an alkene or alkyne) were introduced onto the pyrrolidine nitrogen or via a prior coupling reaction at the bromine position, intramolecular radical cyclization could become a viable pathway. For example, free-radical cyclization of o-halophenyl-substituted pyrrolyl systems has been used to construct new polycyclic skeletons. beilstein-journals.org In such a scenario, the selective generation of a radical at the C-2 position (via iodine abstraction) would offer a regiocontrolled method for initiating cyclization to form complex heterocyclic structures. beilstein-journals.orgnih.gov

Absence of Specific Research Data for this compound

Following a comprehensive search of scientific literature, chemical databases, and patent filings, it has been determined that there is a lack of specific, detailed research findings concerning the reactivity and reaction mechanisms of the chemical compound this compound. The available information is generally limited to its listing as a commercially available reagent or as an intermediate in synthetic pathways within patents, without elaboration on its specific chemical behavior under the conditions of electrophilic aromatic substitution or transformations involving the pyrrolidine ring.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the topics requested—Electrophilic Aromatic Substitution on the Benzoyl Moiety and Chemical Transformations Involving the Pyrrolidine Nitrogen and Ring System—that is based on verifiable research findings for this specific compound. The generation of content on these subjects would require speculation based on the reactivity of analogous structures rather than being based on documented experimental results for this compound.

Therefore, in the interest of maintaining scientific accuracy and adhering to the strict requirement of using detailed research findings, the requested article cannot be generated at this time. Further empirical studies on this compound are necessary to elucidate the specific details of its chemical reactivity.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Heterocycles and Natural Product Analogues

The strategic placement of both a bromine and an iodine atom on the benzoyl ring of 1-(5-bromo-2-iodobenzoyl)pyrrolidine positions it as an exceptional starting material for the synthesis of complex heterocyclic systems and analogues of natural products. unina.itrsc.org The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective and sequential functionalization. nih.govrsc.org

This chemoselectivity enables a stepwise approach where the iodine position is first modified, for instance, through Sonogashira, Suzuki, or Heck coupling. Following this initial transformation, the less reactive bromine atom can be targeted in a second, distinct coupling reaction. This orthogonal reactivity is instrumental in building complex molecular scaffolds that are often found in bioactive natural products.

Furthermore, the ortho-iodoamide arrangement can be exploited for the construction of fused heterocyclic systems through intramolecular cyclization reactions. After an initial coupling at the iodine position, subsequent intramolecular reactions, such as N-arylation or cyclization onto a newly introduced group, can lead to the formation of polycyclic structures. This strategy is a powerful method for accessing molecular cores that are otherwise challenging to synthesize. The synthesis of analogues for various natural products and bioactive compounds often relies on such versatile precursors to explore structure-activity relationships. jmchemsci.comresearchgate.net

Table 1: Potential Heterocyclic Scaffolds via Intramolecular Cyclization This table illustrates hypothetical heterocyclic cores that could be synthesized from derivatives of this compound.

| Initial Reaction at Iodo-position | Subsequent Intramolecular Cyclization | Resulting Heterocyclic Core |

|---|---|---|

| Sonogashira coupling with a terminal alkyne | Intramolecular hydroamination/cyclization | Substituted Indole (B1671886) or Isoquinoline derivative |

| Suzuki coupling with an ortho-amino boronic acid | Intramolecular amidation (Pictet-Spengler type) | Fused Benzodiazepine derivative |

Utilization as a Scaffold for Ligand and Catalyst Development in Asymmetric Synthesis

The pyrrolidine (B122466) ring is a well-established "privileged motif" in the field of asymmetric catalysis. nih.gov Chiral pyrrolidines, particularly those derived from the natural amino acid proline, are fundamental components of many highly effective organocatalysts and ligands for metal-catalyzed transformations. mdpi.comnih.govnih.gov When synthesized from a chiral source, the pyrrolidine core of this compound can serve as the primary source of asymmetry.

This scaffold can be elaborated into novel catalysts and ligands through targeted modifications at the bromo- and iodo- positions. For example, the introduction of phosphine (B1218219) groups via cross-coupling could yield new chiral phosphine ligands for transition metal catalysis. Alternatively, attaching other coordinating moieties or sterically bulky groups can be used to fine-tune the catalyst's environment, enhancing stereoselectivity in asymmetric reactions. acs.org The pyrrolidine nitrogen itself, or in conjunction with a group installed on the aromatic ring, can act as a binding site for substrates, as seen in many bifunctional catalysts. nih.gov The development of such C2-symmetrical or unsymmetrical ligands is a key area of research in modern synthetic chemistry. acs.org

Advanced Synthetic Building Block in Multistep Organic Transformations

The distinct reactivity of its functional groups makes this compound an ideal building block for complex, multi-step synthetic sequences. youtube.comyoutube.com

Divergent synthesis is a powerful strategy for generating chemical diversity from a common intermediate, which is crucial for drug discovery and materials science. nih.govnih.gov The orthogonal C-I and C-Br bonds of this compound make it a perfect substrate for such strategies. rsc.org One can envision a synthetic plan where a large library of compounds is generated by varying the coupling partners at each halogen position in a combinatorial fashion. For example, starting from the single precursor, one set of building blocks can be introduced at the iodo- position, followed by the introduction of a second, different set of building blocks at the bromo- position. This approach, similar to strategies used for other dihalogenated compounds, provides rapid access to a wide array of structurally diverse molecules. rsc.org

Table 2: Example of a Divergent Synthesis Scheme This table outlines a hypothetical divergent synthesis path starting from this compound.

| Step 1: Reaction at Iodo-position (Suzuki Coupling) | Intermediate | Step 2: Reaction at Bromo-position (Sonogashira Coupling) | Final Product Class |

|---|---|---|---|

| Phenylboronic acid | 1-(5-Bromo-2-phenylbenzoyl)pyrrolidine | Ethynylbenzene | Diarylethyne derivatives |

| Thiophene-2-boronic acid | 1-(5-Bromo-2-(thiophen-2-yl)benzoyl)pyrrolidine | Trimethylsilylacetylene | Aryl-heteroaryl-alkyne derivatives |

If the pyrrolidine ring is derived from an optically pure starting material like (S)- or (R)-proline, it introduces a permanent chiral element into the molecule. mdpi.comnih.gov This intrinsic chirality can be used to influence the stereochemical outcome of subsequent reactions, a process known as substrate-controlled stereoselection. For instance, in a cyclization reaction or an addition to a functional group on the aromatic ring, the chiral pyrrolidine can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This is a fundamental concept in asymmetric synthesis, allowing for the construction of complex molecules with precise three-dimensional structures. nih.gov

Potential in Advanced Materials and Supramolecular Chemistry

The field of materials science increasingly relies on precisely designed organic molecules to create materials with tailored properties. The structure of this compound contains multiple features conducive to the formation of ordered supramolecular assemblies. The bromine and iodine atoms are effective halogen bond donors, while the carbonyl oxygen is an effective halogen bond acceptor. mdpi.com

This capacity for halogen bonding, a strong and highly directional non-covalent interaction, can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. researchgate.netmdpi.com These interactions, potentially in cooperation with hydrogen bonding involving the pyrrolidine ring or π-π stacking of the aromatic systems, could lead to the formation of liquid crystals, organogels, or porous crystalline materials known as Supramolecular Organic Frameworks (SOFs). mdpi.comacs.orgnih.gov The ability to program molecular assembly through these interactions is key to developing new materials for applications in electronics, sensing, and gas storage.

Table 3: Potential Non-Covalent Interactions for Supramolecular Assembly

| Interacting Groups on the Molecule | Type of Interaction | Potential Role in Assembly |

|---|---|---|

| C-I and C-Br with Carbonyl Oxygen (C=O) | Halogen Bonding | Primary directional force for creating 1D chains or 2D sheets. mdpi.com |

| Aromatic Rings | π-π Stacking | Stabilizes layered structures and contributes to electronic communication. |

Future Research Directions and Perspectives

Exploration of Novel Reactivity Modes and Mechanistic Pathways

The dual halogenation of the benzene (B151609) ring with both bromine and iodine presents a prime opportunity for investigating selective and sequential chemical transformations. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions. This differential reactivity could be exploited to achieve site-selective functionalization, allowing for the stepwise introduction of different substituents.

Future work could focus on developing a diverse library of derivatives through sequential Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions. Mechanistic studies would be crucial to understand the factors governing selectivity, including catalyst systems, ligands, and reaction conditions. Furthermore, the ortho-relationship of the iodine atom to the carbonyl group could facilitate novel intramolecular cyclization reactions. For instance, upon formation of an organometallic intermediate at the C-I bond, subsequent intramolecular reaction with the amide oxygen or other parts of the molecule could lead to complex heterocyclic systems. A study on the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole demonstrated how a bromo-indole scaffold can undergo complex rearrangements and additions, suggesting that intricate mechanistic pathways may be accessible for 1-(5-Bromo-2-iodobenzoyl)pyrrolidine as well. researchgate.net

Development of Asymmetric Synthetic Strategies for Enantiopure Compounds

While this compound is itself achiral, it serves as an excellent precursor for the synthesis of chiral molecules. The pyrrolidine (B122466) ring is a cornerstone of many biologically active compounds and organocatalysts, where stereochemistry is often critical for function. mdpi.comnih.gov Future research should pursue the development of enantiopure compounds derived from this scaffold.

There are two primary avenues for this exploration:

Synthesis from Chiral Precursors: Utilizing enantiomerically pure substituted pyrrolidines (e.g., derivatives of proline) in the initial acylation step would produce chiral analogues. researchgate.net The influence of the bulky benzoyl group on the stereochemical outcome of subsequent reactions on the pyrrolidine ring would be a valuable area of study.

Asymmetric Functionalization: Developing catalytic asymmetric methods to modify the existing pyrrolidine ring or to create stereocenters during subsequent transformations is a more advanced goal. This could involve asymmetric hydrogenation of derivatives or catalytic enantioselective reactions at a prochiral center introduced through modification. The development of such strategies is a major focus in modern organic synthesis, with numerous methods available for creating substituted chiral pyrrolidines. whiterose.ac.uknih.govcapes.gov.brthieme-connect.com

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is increasingly benefiting from the adoption of continuous flow chemistry. nih.govmdpi.comaurigeneservices.com This technology offers superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates scalability. mdpi.comresearchgate.net

The synthesis of this compound and its subsequent derivatization are well-suited for flow chemistry applications. Future research could focus on:

Developing a continuous process for the initial amidation reaction between a derivative of 5-bromo-2-iodobenzoic acid and pyrrolidine.

Telescoping this synthesis with subsequent cross-coupling reactions in a multi-step flow system. mdpi.com This would allow for the automated, on-demand production of a library of analogues without the need to isolate intermediates, significantly accelerating the drug discovery process. mdpi.comaurigeneservices.com The use of in-line analytical tools could enable real-time optimization and quality control. aurigeneservices.com

Computational Design and Predictive Modeling for the Discovery of New Analogues

Computational chemistry provides powerful tools for accelerating the design and discovery of new molecules with desired properties. researchgate.net For this compound, computational modeling can be applied in several ways:

Predicting Reactivity: Quantum mechanical calculations can help predict the relative reactivity of the C-I and C-Br bonds towards different catalytic systems, aiding in the design of selective synthetic routes. nih.gov

Virtual Screening: Once a library of virtual analogues is generated by substituting the bromine and iodine atoms, molecular docking studies can predict their binding affinity to various biological targets. This can help prioritize which compounds to synthesize, saving time and resources. Studies on other benzamide (B126) scaffolds have successfully used this approach to identify potent ligands for biological targets like sigma-1 receptors. nih.govnih.gov

ADMET Prediction: Computational models can estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates derived from the scaffold, helping to identify molecules with more favorable pharmacological profiles early in the discovery pipeline. researchgate.net These computational approaches are becoming essential in modern drug development. nih.govyoutube.com

Application in Specialized Chemical Areas, including Probe Synthesis and Targeted Chemical Biology

The unique structure of this compound makes it an attractive starting point for creating specialized chemical tools for biological research.

Chemical Probe Development: The two distinct halogen handles are ideal for the synthesis of chemical probes. One halogen could be used to attach a reporter tag (like a fluorophore or biotin), while the other serves as a reactive group for covalently labeling a biological target or as a point for further diversification. The pyrrolidine scaffold itself is found in many bioactive molecules, increasing the likelihood that derivatives could interact with specific biological targets. nih.govresearchgate.netnih.gov For example, pyrrolidine-2,3-dione (B1313883) scaffolds have recently been explored for their ability to combat bacterial biofilms, highlighting the utility of this ring system in finding new therapeutic agents. rsc.orgrsc.org

Fragment-Based Drug Discovery and Targeted Chemical Biology: This compound could serve as a fragment in screening campaigns against protein targets. Its di-halogenated nature makes it a powerful building block for constructing more complex molecules through fragment linking or growing. Furthermore, it is an ideal scaffold for developing technologies like Proteolysis Targeting Chimeras (PROTACs). One halogen could be used to attach a ligand for a target protein of interest, while the other could be used to link to an E3 ligase-binding moiety, creating a molecule that can induce the targeted degradation of a specific protein.

Q & A

Q. What are the standard synthetic routes for preparing 1-(5-Bromo-2-iodobenzoyl)pyrrolidine, and how are intermediates purified?

Methodological Answer: A common approach involves coupling substituted benzoyl halides with pyrrolidine. For example, in analogous syntheses (e.g., 2-pyrrolidine-1-yl-benzaldehydes), reactions are conducted in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base under heating (150°C, 20 hours). Purification often includes extraction with ethyl acetate, washing with ammonium chloride, drying over MgSO₄, and solvent removal under reduced pressure. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H NMR : To confirm substituent positions and pyrrolidine integration (e.g., δ 10.01 ppm for carbonyl protons in similar structures) .

- Elemental Analysis : To verify purity (e.g., %N calculated vs. observed) .

- TLC : For monitoring reaction completion and intermediate isolation .

Q. How do the bromo and iodo substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom is typically more reactive than iodine in Suzuki-Miyaura couplings due to better leaving-group ability. However, iodine’s larger atomic radius can enhance π-backbonding in Pd-catalyzed reactions. Researchers should optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) and solvent/base combinations (e.g., DMF/NaHCO₃) to prioritize either substituent’s reactivity .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer: Light-sensitive bromo/iodo groups necessitate storage in amber vials under inert gas (N₂/Ar). Decomposition pathways (e.g., C-I bond cleavage) can be monitored via periodic NMR or HPLC. Store at –20°C to minimize thermal degradation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in cyclization reactions involving this compound?

Methodological Answer: Isotopic labeling (e.g., ¹³C-pyrrolidine) combined with kinetic studies can distinguish between nucleophilic acyl substitution and radical-mediated pathways. For example, pyridyne cyclization mechanisms (as in perlolidine synthesis) require trapping experiments with dienes or isotopic scrambling analysis .

Q. What strategies address spectral overlap in NMR characterization of polyhalogenated analogs?

Methodological Answer: Advanced techniques include:

- COSY/NOESY : To resolve coupling in aromatic regions.

- ¹³C-DEPT : For distinguishing CH₂/CH₃ groups in pyrrolidine.

- Isotopic Enrichment : ¹⁵N-labeling simplifies nitrogenous environment analysis .

Q. How do electronic effects of substituents impact regioselectivity in electrophilic substitutions?

Methodological Answer: Computational studies (DFT) predict electron-withdrawing effects of the benzoyl group, directing electrophiles to the para position of the pyrrolidine ring. Experimental validation via nitration or halogenation reactions with LC-MS tracking can confirm theoretical models .

Q. How can researchers systematically identify byproducts in large-scale syntheses?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) and tandem LC-MS/MS to detect trace intermediates. For example, over-alkylation byproducts (e.g., dialkylated pyrrolidine) can be identified via fragmentation patterns. Scale-down experiments under controlled conditions (e.g., varying stoichiometry) isolate these species .

Q. How can frameworks like PICO/FINER improve experimental design for pharmacological studies?

Methodological Answer: Applying FINER criteria:

- Feasibility : Prioritize in vitro receptor-binding assays (e.g., σ-receptor affinity) over whole-animal models initially.

- Novelty : Compare structural analogs (e.g., TCPy, a Schedule I pyrrolidine derivative) to identify unique targets .

- Ethics : Use computational docking (AutoDock Vina) to minimize exploratory animal trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.